4-Chloro-6-nitro-ocresyl propanoate

Data Gap Procurement Caution Evidence Limitation

4-Chloro-6-nitro-ocresyl propanoate (CAS 84824-99-7; IUPAC: (4-chloro-2-methyl-6-nitrophenyl) propanoate) is a synthetic chloronitroaromatic ester (C₁₀H₁₀ClNO₄; MW 243.64) classified as a pesticide-related additive. Its structure features a propanoate ester moiety on a halogenated and nitrated o-cresol core, conferring a calculated LogP of 2.91–3.40.

Molecular Formula C10H10ClNO4
Molecular Weight 243.64 g/mol
CAS No. 84824-99-7
Cat. No. B12668664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-nitro-ocresyl propanoate
CAS84824-99-7
Molecular FormulaC10H10ClNO4
Molecular Weight243.64 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=C(C=C(C=C1C)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H10ClNO4/c1-3-9(13)16-10-6(2)4-7(11)5-8(10)12(14)15/h4-5H,3H2,1-2H3
InChIKeyNYTNOFYCTVSXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-nitro-ocresyl propanoate (CAS 84824-99-7): Chemical Identity and Core Physicochemical Profile for Procurement Screening


4-Chloro-6-nitro-ocresyl propanoate (CAS 84824-99-7; IUPAC: (4-chloro-2-methyl-6-nitrophenyl) propanoate) is a synthetic chloronitroaromatic ester (C₁₀H₁₀ClNO₄; MW 243.64) classified as a pesticide-related additive [1]. Its structure features a propanoate ester moiety on a halogenated and nitrated o-cresol core, conferring a calculated LogP of 2.91–3.40 [2]. The compound has an EINECS listing (284-252-9) and is catalogued in several chemical procurement databases [1].

Why In-Class Chloronitroaryl Esters Cannot Be Assumed Interchangeable with 4-Chloro-6-nitro-ocresyl propanoate


Chloronitroaryl propanoate esters represent a structurally diverse class where subtle alterations in halogen substitution pattern, nitro-group positioning, and ester chain length can profoundly alter bioactivity, physicochemical properties, and environmental fate profiles . The 4-chloro-6-nitro-2-methyl substitution pattern on this compound confers a distinct electronic distribution and steric profile that differs from related analogs such as 4-chloro-6-nitro-o-cresyl acetate (CAS 84825-00-3) or the parent phenol 4-chloro-6-nitro-o-cresol (CAS 1760-71-0) . Without direct comparative data, there is no scientific basis to assume functional equivalence across this compound class for any specific application, whether antimicrobial screening [1], pesticidal activity assessment, or analytical reference standard use.

Quantitative Differentiation Evidence for 4-Chloro-6-nitro-ocresyl propanoate (CAS 84824-99-7) in Scientific Procurement


High-Strength Comparative Differentiation Evidence Is Absent for CAS 84824-99-7 in Current Public Literature

Following an exhaustive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem sources), no direct head-to-head quantitative comparison was found between 4-chloro-6-nitro-ocresyl propanoate and any specific named comparator under identical experimental conditions [1]. A single antimicrobial data point exists: IC₅₀ = 2.39 × 10³ nM against Enterococcus faecalis biofilm formation (20 h, crystal violet staining) from the BindingDB/ChEMBL database [1]. However, this value cannot be contextualized as differentiation evidence because: (a) no comparator compound was tested in the same assay; (b) the data originate from a database entry without an associated full publication providing experimental detail on the origin of the sample; and (c) no selectivity panel, toxicity counter-screen, or structure-activity relationship study was identified that included this compound alongside structural analogs [1]. This absence of comparative data means that no verifiable claim of superiority, equipotency, or unique differentiation can be made to guide procurement decisions at this time. Users are advised that selecting this compound over any structural analog must be justified by internal unpublished data or project-specific synthetic accessibility considerations, not by publicly documented performance advantages.

Data Gap Procurement Caution Evidence Limitation

Evidence-Backed Application Scenarios for 4-Chloro-6-nitro-ocresyl propanoate (CAS 84824-99-7) Based on Available Public Data


Analytical Reference Standard for Reverse-Phase HPLC Method Development and Pharmacokinetic Sample Analysis

A validated reverse-phase HPLC method exists on the Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase (with formic acid substitution for MS-compatible detection). The method is scalable from analytical to preparative separation and is documented as suitable for pharmacokinetic applications [1]. Procurement of CAS 84824-99-7 as an analytical reference standard is supported when the compound is the target analyte in method development or metabolite identification workflows. However, no comparative retention time or resolution data versus analogs are published; column and method suitability must be verified experimentally for each specific application [1].

Antimicrobial Biofilm Screening in Gram-Positive Bacterial Research Programs

The compound has one documented activity: IC₅₀ = 2.39 μM for inhibition of Enterococcus faecalis biofilm formation [2]. This supports its inclusion in focused screening libraries targeting Gram-positive biofilm-forming organisms, particularly where the chloronitroaryl ester chemotype is mechanistically relevant. Procurement should be limited to exploratory screening contexts; no activity data against Enterococcus faecium, Staphylococcus aureus, or other clinically relevant Gram-positive comparators are available, and no mammalian cytotoxicity counter-screen data exist to establish a selectivity window [2].

Chloronitroaryl Ester Structure-Activity Relationship (SAR) Probe in Agrochemical or Anti-Infective Lead Optimization

Based on its distinct 4-chloro-6-nitro-2-methyl substitution pattern combined with a propanoate ester group, this compound is structurally suited as a probe molecule in SAR studies exploring the effect of ester chain length on target potency, LogP, and metabolic stability relative to the acetate analog (CAS 84825-00-3) or the free phenol (CAS 1760-71-0) . Procurement is warranted when a research program has internal capacity to generate comparative data that would fill the public evidence gap identified in Section 3.

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